(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, abbreviated as CBIP, is a novel imidazopyrazole compound with potential applications in pharmaceuticals, agrochemicals, and biotechnology. CBIP has been studied for its unique properties, such as its ability to inhibit enzymes involved in cancer cell proliferation and its potential as a chemotherapeutic agent. CBIP has also been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to modulate signal transduction pathways.
Scientific Research Applications
Hydrogel Development
This compound can be incorporated into hydrogel systems to develop a more rigid and hydrogen-bonded hydrogel structure. The presence of polar aromatic substituents and propargyl amines in the compound facilitates a thiol-alkyne click reaction , which is crucial for creating cross-linked polymer networks in hydrogels .
Heterocyclic Chemistry Building Blocks
Propargyl amines, such as the one present in this compound, are important building blocks in heterocyclic chemistry . They are used to synthesize various heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .
Pharmaceutical Chemistry
In pharmaceutical chemistry , this compound can serve as a precursor for the synthesis of drug molecules. Its structure allows for further functionalization, making it a versatile intermediate in the design of new pharmacologically active compounds .
Sonogashira Cross-Coupling Reactions
The compound can act as a synthon in Sonogashira cross-coupling reactions . These reactions are used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, which is a key step in the synthesis of complex organic molecules .
Material Science
In material science , the compound’s ability to form strong hydrogen bonds can be exploited to create materials with enhanced mechanical properties. This could lead to the development of new materials for use in various industrial applications .
Crystal Engineering
The compound’s potential to form specific molecular interactions makes it suitable for crystal engineering . It can be used to design new crystalline materials with desired properties, such as porosity or optical characteristics .
properties
IUPAC Name |
(6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCARANJZSZJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CCC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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